![molecular formula C26H49O4- B14324799 3-[(Decyloxy)carbonyl]pentadecanoate CAS No. 111548-14-2](/img/structure/B14324799.png)
3-[(Decyloxy)carbonyl]pentadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Decyloxy)carbonyl]pentadecanoate is an ester compound derived from pentadecanoic acid and decanol. It is a long-chain fatty acid ester, which is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Decyloxy)carbonyl]pentadecanoate typically involves the esterification of pentadecanoic acid with decanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-[(Decyloxy)carbonyl]pentadecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield pentadecanoic acid and decanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can produce the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pentadecanoic acid and decanol.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Scientific Research Applications
3-[(Decyloxy)carbonyl]pentadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Explored for its potential therapeutic effects in treating metabolic diseases and as a component in drug delivery systems.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(Decyloxy)carbonyl]pentadecanoate involves its interaction with various molecular targets and pathways:
Lipid Metabolism: The compound can be metabolized by lipases to release pentadecanoic acid and decanol, which can then enter various metabolic pathways.
Signal Transduction: It may influence signal transduction pathways related to lipid metabolism and energy homeostasis.
Comparison with Similar Compounds
Similar Compounds
Pentadecanoic Acid: A saturated fatty acid with similar metabolic properties.
Decyl Pentadecanoate: Another ester with similar chemical structure but different chain length.
Hexadecanoic Acid Esters: Esters derived from hexadecanoic acid, which have similar chemical properties but different biological activities.
Uniqueness
3-[(Decyloxy)carbonyl]pentadecanoate is unique due to its specific chain length and ester linkage, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions in lipid metabolism and potential therapeutic applications.
Properties
CAS No. |
111548-14-2 |
|---|---|
Molecular Formula |
C26H49O4- |
Molecular Weight |
425.7 g/mol |
IUPAC Name |
3-decoxycarbonylpentadecanoate |
InChI |
InChI=1S/C26H50O4/c1-3-5-7-9-11-13-14-15-17-19-21-24(23-25(27)28)26(29)30-22-20-18-16-12-10-8-6-4-2/h24H,3-23H2,1-2H3,(H,27,28)/p-1 |
InChI Key |
SVNVFRVKPLMNFN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(CC(=O)[O-])C(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


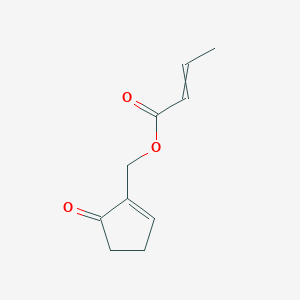
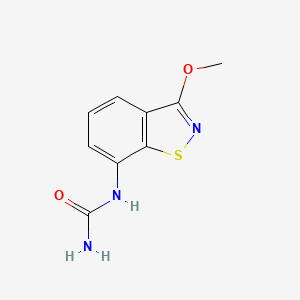
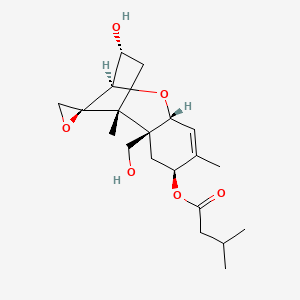
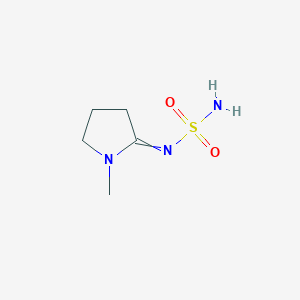
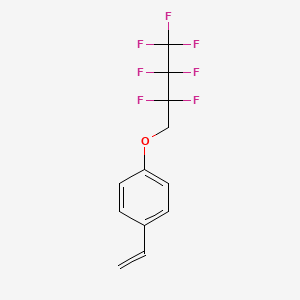

![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
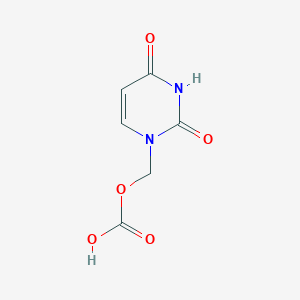
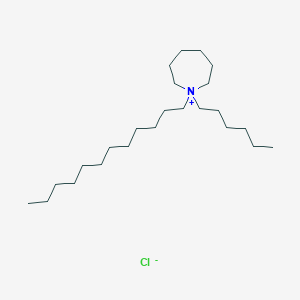
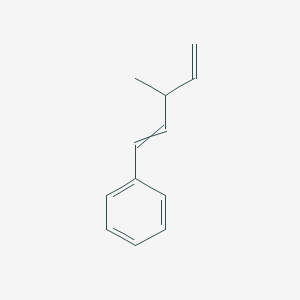
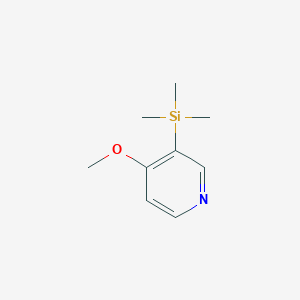
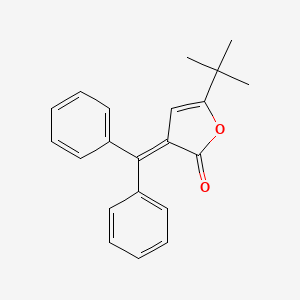

![1-Methoxy-6-methylbicyclo[3.2.2]non-6-en-2-one](/img/structure/B14324802.png)
